molecular formula C55H52N10O6 B14216964 L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan CAS No. 564474-54-0

L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan

Cat. No.: B14216964
CAS No.: 564474-54-0
M. Wt: 949.1 g/mol
InChI Key: FAWGHWHAJVUSNS-SHQHHQQKSA-N
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Description

L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan is a peptide composed of five tryptophan residues. Tryptophan is an essential aromatic amino acid required for protein synthesis in humans and animals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial hosts such as Escherichia coli, followed by purification .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the peptide .

Major Products

The major products formed from these reactions include oxidized tryptophan derivatives, reduced peptides, and substituted tryptophan residues .

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity. The pathways involved include signal transduction cascades and metabolic pathways that are modulated by the presence of tryptophan residues .

Comparison with Similar Compounds

Properties

CAS No.

564474-54-0

Molecular Formula

C55H52N10O6

Molecular Weight

949.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C55H52N10O6/c56-41(21-31-26-57-42-16-6-1-11-36(31)42)51(66)62-47(22-32-27-58-43-17-7-2-12-37(32)43)52(67)63-48(23-33-28-59-44-18-8-3-13-38(33)44)53(68)64-49(24-34-29-60-45-19-9-4-14-39(34)45)54(69)65-50(55(70)71)25-35-30-61-46-20-10-5-15-40(35)46/h1-20,26-30,41,47-50,57-61H,21-25,56H2,(H,62,66)(H,63,67)(H,64,68)(H,65,69)(H,70,71)/t41-,47-,48-,49-,50-/m0/s1

InChI Key

FAWGHWHAJVUSNS-SHQHHQQKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)N

Origin of Product

United States

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